methyl 2-trifluoromethanesulfinylacetate
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Overview
Description
Methyl 2-trifluoromethanesulfinylacetate is an organic compound with the molecular formula C4H5F3O3S. It is a colorless liquid that is used in various chemical reactions and applications due to its unique properties. The presence of the trifluoromethanesulfinyl group imparts significant reactivity to the compound, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient production of large quantities of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-trifluoromethanesulfinylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trifluoromethanesulfinyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl esters, while reduction can produce sulfides.
Scientific Research Applications
Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects involves the reactivity of the trifluoromethanesulfinyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinyl group.
Methyl fluorosulfonate: Contains a fluorosulfonyl group, which imparts different reactivity.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated compound with distinct chemical properties.
Uniqueness
Methyl 2-trifluoromethanesulfinylacetate is unique due to the presence of the trifluoromethanesulfinyl group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
CAS No. |
2087944-06-5 |
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Molecular Formula |
C4H5F3O3S |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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